molecular formula C6H10O3S B193019 (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS No. 76497-39-7

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Cat. No.: B193019
CAS No.: 76497-39-7
M. Wt: 162.21 g/mol
InChI Key: VFVHNRJEYQGRGE-SCSAIBSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid typically involves the acetylation of (S)-3-mercapto-2-methylpropionic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid has extensive applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used to study amino acid metabolism and enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as an inhibitor or substrate, modulating the activity of these enzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid is unique due to its specific chiral configuration and the presence of both an acetylthio group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2S)-3-acetylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHNRJEYQGRGE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308058
Record name D-β-Acetylthioisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-39-7
Record name D-β-Acetylthioisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76497-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-β-Acetylthioisobutyric acid
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URL https://comptox.epa.gov/dashboard/DTXSID501308058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(acetylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of thioacetic acid (50 g.) and methacrylic acid (40.7 g.) is heated on the steam bath for one hour and then stored at room temperature for 18 hours. After confirming by nmr spectroscopy that complete reaction of the methacrylic acid has been achieved, the reaction mixture is distilled in vacuo and the desired 3-acetylthio-2-methylpropanoic acid is separated in the fraction with boiling point 128.5°-131° (2.6 mmHg.), yield 64 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With stirring, 1 mol of methacrylic acid was added to 1.4 mol of fresh-distilled thioacetic acid being kept under N2 atmosphere. To the extent it was still necessary to do so in view of the heat liberated in course of the reaction, the reaction mixture was heated slowly to approximately 95° C. (reflux) and, subsequently, maintained at this temperature for 1 to 2 hours. After removing the excess thioacetic acid by distillation at atmospheric pressure, crude DL-S-acetyl-β-mercaptoisobutyric acid was obtained by the process of vacuum distillation (about 135° C. at 4 mm Hg). To purify this crude product, it was poured out in 200 ml of hexane and the product crystallized out was filtered off and dried in the air. The yield was 70%; melting point: about 39° C. (literature: 40°-40.5° C.; Chemical Abstracts 38, 3616).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (S)-(-)-3-(Acetylthio)-2-methylpropionic acid particularly useful in enzymatic reactions compared to its carboxylic acid counterpart?

A1: Research suggests that this compound demonstrates significantly faster reaction rates with butanol in the presence of immobilized Mucor miehei lipase compared to its corresponding carboxylic acid analog, 2-methylpropionic acid. [] This enhanced reactivity makes this compound a potentially valuable substrate for accelerating lipase-catalyzed ester syntheses. []

Q2: Can you describe the enzymatic reaction mechanism of this compound with butanol catalyzed by lipase?

A2: The enzymatic reaction of this compound with butanol, facilitated by Mucor miehei lipase, proceeds through a complex, multi-step mechanism. [] Initially, a parallel-consecutive mechanism takes place, yielding the carboxylic acid butyl ester. [] Subsequently, the reaction continues to produce the deacetylated thiomethylpropionic acid butyl ester. [] This multi-step process highlights the potential for generating diverse products through enzymatic transformations of this compound.

Q3: Are there efficient methods for obtaining enantiomerically pure this compound?

A3: Yes, optical resolution has proven successful in isolating the desired enantiomer. Specifically, using the chiral amine (S)-N-isopropyl(phenylalaninol) as a resolving agent allows for the efficient separation and isolation of this compound with good yield. [] This method offers a practical approach for obtaining the enantiomerically pure compound for further research and applications.

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